molecular formula C15H14N2O2S B2496113 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 891754-44-2

2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Cat. No.: B2496113
CAS No.: 891754-44-2
M. Wt: 286.35
InChI Key: ZERVXXCBCXABJU-UHFFFAOYSA-N
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Description

2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-ethylbenzaldehyde and thiosemicarbazide can form the thiazole ring, which is then fused with an imidazole ring through a series of cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of catalysts and specific solvents can also play a crucial role in the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

  • 2-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)acetic acid

Uniqueness

What sets 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 4-ethylphenyl group may enhance its interaction with certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

2-[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-10-3-5-11(6-4-10)13-8-17-12(7-14(18)19)9-20-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERVXXCBCXABJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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